molecular formula C15H13NO3 B14460074 5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one CAS No. 73372-82-4

5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one

Cat. No.: B14460074
CAS No.: 73372-82-4
M. Wt: 255.27 g/mol
InChI Key: VZROEXJYYSDPMY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one is a heterocyclic compound featuring a 1,3-oxazol-4(5H)-one core substituted with a naphthalen-2-yloxy group at position 2 and two methyl groups at position 3.

The naphthalen-2-yloxy substituent likely enhances lipophilicity and π-π stacking interactions, which could influence binding affinity in biological systems.

Properties

CAS No.

73372-82-4

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

5,5-dimethyl-2-naphthalen-2-yloxy-1,3-oxazol-4-one

InChI

InChI=1S/C15H13NO3/c1-15(2)13(17)16-14(19-15)18-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

VZROEXJYYSDPMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N=C(O1)OC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one typically involves the reaction of naphthalene derivatives with oxazolone precursors under specific conditions. One common method involves the condensation of 2-naphthol with 5,5-dimethyl-1,3-oxazolone in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, while the oxazolone ring can participate in nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution could use bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, while the oxazolone ring may form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Structural Analog 1: 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate

Core Structure: 1,3,4-Oxadiazole with a naphthalene-carbothioate moiety. Substituents: 4-Methoxybenzyl group at position 4. Synthesis: Prepared via refluxing 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol with 1-naphthoyl chloride in ethanol and potassium hydroxide, yielding 82% after recrystallization . Properties:

  • Molecular weight: 390 g/mol (C21H18O2N4S).
  • Melting point: 166–167°C.
  • Key features: Contains a thioester linkage and methoxybenzyl group, which may reduce metabolic stability compared to the target oxazolone.

Structural Analog 2: 2-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one

Core Structure: 1,3-Oxazol-4(5H)-one fused to a polycyclic isoindole system. Substituents: Hydroxyethoxy and bis(trifluoromethyl)phenyl groups. Key differences: The complex substituents improve pharmacokinetics but introduce synthetic challenges compared to the simpler naphthalen-2-yloxy group in the target compound.

Structural Analog 3: 3-Cyano-4-(trans-aryl-vinyl)-5,5-dimethyl-2-(5H)-furanones

Core Structure: 2(5H)-Furanone with 5,5-dimethyl and cyano groups. Substituents: Trans-aryl-vinyl groups at position 3. Synthesis: Microwave-assisted condensation of 3-hydroxy-3-methyl-2-butanone with ethyl cyanoacetate, followed by reaction with aromatic aldehydes (71–88% yield) . Properties: High thermal stability due to the fused furanone ring, but lacks the oxazolone’s nitrogen heteroatom, altering electronic properties.

Structural Analog 4: 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones

Core Structure: Isoxazolone fused to a dihydrobenzo ring. Substituents: Variable aryl groups in the side chain. Synthesis: Derived from 5,5-dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones, emphasizing nitro group participation in cyclization . Key differences: The benzo-fused isoxazolone core may confer distinct solubility and reactivity compared to the naphthalene-substituted oxazolone.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 1,3-Oxazol-4(5H)-one Naphthalen-2-yloxy, 5,5-dimethyl Not reported Not reported Not reported -
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate 1,3,4-Oxadiazole 4-Methoxybenzyl, naphthalene-carbothioate 390 166–167 Not reported
NK1 Receptor Antagonist 1,3-Oxazol-4(5H)-one Bis(trifluoromethyl)phenyl, hydroxyethoxy Not reported Not reported NK1 antagonism
3-Cyano-4-(trans-aryl-vinyl)-5,5-dimethyl-2-(5H)-furanones 2(5H)-Furanone Cyano, trans-aryl-vinyl Not reported Not reported Not reported
6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones Isoxazolone Aryl side chains Not reported Not reported Not reported

Key Observations

Structural Diversity : The target compound’s naphthalen-2-yloxy group distinguishes it from analogs with methoxybenzyl () or trifluoromethylphenyl substituents (), impacting lipophilicity and steric bulk.

Synthetic Routes : Oxazolones and oxadiazoles often require reflux conditions and recrystallization (), but the target compound’s synthesis specifics remain undefined.

Physicochemical Properties : The absence of melting point or solubility data for the target compound limits direct comparisons, though substituent effects (e.g., naphthalene vs. benzene rings) likely alter these parameters.

Biological Activity

5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Structural Overview

The compound features a unique oxazole ring structure, which is known for its diverse biological properties. The presence of the naphthalene moiety contributes to its lipophilicity and may enhance its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazole derivatives, including those similar to 5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one, which demonstrated activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures were tested against strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-oneMRSATBD

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to 5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one were found to inhibit the proliferation of HeLa cells (cervical cancer) and MCF7 cells (breast cancer) .

Table 2: Anticancer Activity of Related Oxazole Compounds

Compound NameCell LineIC50 (µM)
Compound CHeLa15
Compound DMCF720
5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-oneTBDTBD

The precise mechanism through which 5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

Case Study 1: Antibacterial Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized a series of oxazole derivatives and assessed their antibacterial activity using the disk diffusion method. Among these compounds, one closely related to our target compound showed promising results against multi-drug resistant strains of bacteria .

Case Study 2: Cytotoxicity Assessment
Another study focused on evaluating the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that some compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as anticancer agents .

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